molecular formula C13H15FN2O3 B359640 [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033399-99-3

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

Cat. No.: B359640
CAS No.: 1033399-99-3
M. Wt: 266.27g/mol
InChI Key: LNUINKOTEGBAPP-UHFFFAOYSA-N
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Description

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is a functionalized piperazine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a 3-oxo-piperazine (piperazinone) core, a privileged scaffold frequently employed to optimize the pharmacokinetic and physicochemical properties of bioactive molecules . The presence of the acetic acid side chain provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate the molecule to other pharmacophores or create prodrugs. Piperazine and piperazinone moieties are commonly integrated into drug candidates to influence characteristics such as solubility and metabolic stability, and to act as a spacer that correctly positions molecular fragments for target engagement . This specific derivative, which includes a 3-fluorobenzyl group, is recognized as a key intermediate in chemical synthesis. Its primary research application, as identified in patent literature, is in the development of novel compounds investigated as inhibitors of enzymes like stearoyl-CoA desaturase (SCD1) . Modulation of such biological targets is a active area of research for metabolic diseases. Consequently, this compound serves as a valuable building block for pharmaceutical researchers designing and synthesizing new chemical entities for biological evaluation.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-3-1-2-9(6-10)8-16-5-4-15-13(19)11(16)7-12(17)18/h1-3,6,11H,4-5,7-8H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUINKOTEGBAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Piperazine Ring Formation

The synthesis begins with the formation of the piperazine backbone. Ethylenediamine reacts with 1,2-dibromoethane in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (pH 10–12) to yield the piperazine ring. Subsequent introduction of the 3-fluorobenzyl group occurs via nucleophilic substitution using 3-fluorobenzyl chloride in the presence of sodium hydride, achieving a 75–85% yield.

Critical Parameters :

  • Temperature : 0–25°C (ambient)

  • Reaction Time : 12–24 hours

  • Catalyst : Sodium hydride (1.2 equivalents)

Acylation for Oxo Group and Acetic Acid Attachment

The oxo group at position 3 of the piperazine ring is introduced through acylation. Chloroacetyl chloride reacts with the secondary amine of the piperazine intermediate in methylene chloride, catalyzed by triethylamine (2.0 equivalents). This step proceeds at ambient temperature for 30 minutes, yielding the chloroacetamide derivative.

Acetic Acid Moiety Incorporation :
The final acetic acid group is attached via hydrolysis of the ethyl ester intermediate. Potassium hydroxide in ethanol-water (3:1 v/v) at reflux (80°C) for 8 hours cleaves the ester, producing the carboxylic acid with >90% purity.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance reaction efficiency. For example, the acylation step achieves 95% conversion in 10 minutes under flow conditions (residence time: 5 min, 50°C). This method reduces side products and improves scalability.

Advantages :

  • Yield Increase : 15–20% higher than batch processes

  • Solvent Recovery : 98% methylene chloride recycled

Catalytic Enhancements

Lithium aluminum hydride (LiAlH₄) is critical for reducing intermediates. In the reduction of the keto group to a hydroxyl derivative, LiAlH₄ in tetrahydrofuran at 0°C achieves 88% yield within 40 minutes.

Safety Note :

  • Exothermic Control : Temperature maintained below 10°C to prevent runaway reactions.

Reaction Mechanism Analysis

Acylation Mechanism

The acylation of the piperazine nitrogen follows a two-step process:

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Elimination : Triethylamine deprotonates the intermediate, releasing HCl and forming the amide bond.

Kinetics :

  • Rate-Limiting Step : Amine deprotonation (k = 0.45 L/mol·s)

  • Activation Energy : 65 kJ/mol

Ester Hydrolysis

The ester-to-acid conversion proceeds via base-catalyzed hydrolysis:
RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}
Followed by acidification to yield the carboxylic acid.

Optimized Conditions :

ParameterValue
KOH Concentration2.5 M
Temperature80°C
Time8 hours

Comparative Analysis of Synthetic Methods

Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield75%92%
Reaction Time2 hours10 minutes
Solvent Consumption5 L/kg product1.2 L/kg product

Flow systems reduce solvent waste and improve thermal management, making them preferable for large-scale production.

Catalyst Efficiency

CatalystYield (%)Reaction Time
Triethylamine7830 minutes
DMAP8520 minutes
NaH7045 minutes

Dimethylaminopyridine (DMAP) outperforms triethylamine due to superior nucleophilic activation.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Chloroacetyl chloride may over-acylate, forming di-substituted byproducts.
Solution : Use stoichiometric triethylamine (1:1 ratio) to control reagent availability.

Purification Difficulties

Issue : Residual LiAlH₄ complicates isolation.
Solution : Quench with wet tetrahydrofuran, followed by filtration through Celite® .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluoro-benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of piperazine derivatives with proteins and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid involves its interaction with specific molecular targets. The fluoro-benzyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. The acetic acid moiety may facilitate its solubility and transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Hydrogen bond donors/acceptors: 2/3.
  • Topological polar surface area (TPSA) : 69.6 Ų.
  • LogP (XlogP) : -1.8, indicating moderate hydrophilicity.
  • Rotatable bonds : 4, suggesting conformational flexibility .

These properties make it a candidate for drug development, particularly in targeting enzymes or receptors requiring polar and hydrophobic interactions.

Comparison with Structurally Similar Compounds

[1-(4-Methoxy-3-methylbenzyl)-3-oxo-piperazin-2-yl]-acetic Acid

Key Differences :

  • Substituent : 4-Methoxy-3-methylbenzyl instead of 3-fluorobenzyl.
  • Molecular formula : C₁₆H₂₁N₂O₄ (vs. C₁₃H₁₅FN₂O₃).
  • Impact: Increased hydrophobicity due to methyl and methoxy groups.
  • Pharmacological Implications :
    • Likely improved membrane permeability but reduced aqueous solubility compared to the fluoro analog .

[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid (CAS: 1033600-10-0)

Key Differences :

  • Fluorine Position : Para-fluoro vs. meta-fluoro on the benzyl group.
  • Molecular Formula : Identical (C₁₃H₁₅FN₂O₃).
  • Impact :
    • Altered electronic effects: Para-fluorine may enhance electron-withdrawing effects, influencing dipole moments.
    • Steric differences: Para-substitution may alter binding pocket interactions in biological targets.
  • Pharmacological Implications: Potential differences in target affinity due to spatial and electronic variations .

Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS: 318288-62-9)

Key Differences :

  • Substituent : 2,4-Difluorobenzoyl (ester) vs. 3-fluorobenzyl (acid).
  • Molecular Formula : C₁₅H₁₆F₂N₂O₄.
  • Impact :
    • Benzoyl vs. Benzyl : A ketone group replaces the methylene bridge, altering hydrogen-bonding and steric profiles.
    • Ester vs. Acid : Ethyl ester improves lipophilicity but requires metabolic activation to the carboxylic acid.
  • Pharmacological Implications :
    • Enhanced bioavailability in prodrug form but delayed activity .

Pharmacophore and Binding Interactions

Reverse Transcriptase Inhibition ()

  • The 3-oxo-piperazine core and acetic acid group are critical for hydrogen bonding with residues in the reverse transcriptase active site.
  • Fluorobenzyl Group : The meta-fluorine in [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid likely stabilizes hydrophobic interactions, akin to cyclopropyl rings in other inhibitors .

Docking Scores (Table 3, )

Compound GOLD Score MolDock Score Re-rank Score
[1-(3-Fluoro-benzyl)-...] 68.5 -125.3 -98.7
Nevirapine (Control) 62.1 -112.4 -89.2
[1-(4-Methoxy-3-methyl...] 65.8 -118.9 -94.1

Analysis :

  • The target compound outperforms Nevirapine in docking scores, likely due to optimized fluorine positioning and acetic acid interactions.
  • The 4-methoxy-3-methyl analog shows slightly reduced scores, possibly due to steric hindrance .

Biological Activity

Overview

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid, a synthetic compound belonging to the piperazine derivatives, has garnered interest in various fields including medicinal chemistry and pharmacology. Its unique structure, featuring a fluoro-benzyl group attached to a piperazine ring and an acetic acid moiety, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₃H₁₅FN₂O₃
  • Molecular Weight : 266.27 g/mol
  • CAS Number : 1033399-99-3
  • IUPAC Name : 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro-benzyl group enhances binding affinity to certain receptors or enzymes, while the piperazine ring contributes structural stability. The acetic acid moiety may improve solubility and transport within biological environments.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been tested for its inhibitory effects on various enzymes. For instance, it showed promising results in inhibiting tyrosinase activity, which is crucial for melanin production and is implicated in various skin disorders.

Compound IC50 (μM)
This compound60.4 ± 1.98
Standard Inhibitor (Oleanolic Acid)25.7 ± 1.38

This competitive inhibition indicates that this compound could be further investigated for potential therapeutic applications in dermatological treatments.

Case Study 1: Anticancer Activity

A study focusing on piperazine derivatives highlighted the anticancer potential of compounds similar to this compound. In vitro tests against various cancer cell lines revealed that these compounds could induce apoptosis in cancer cells, suggesting a pathway for developing new chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Another research avenue explored the neuroprotective properties of piperazine derivatives. Preliminary results indicated that this compound might protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and functional group protection/deprotection. For example, fluorobenzyl groups can be introduced via nucleophilic substitution using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol). Piperazine ring formation may require refluxing in polar aprotic solvents (e.g., DMF) with controlled pH to prevent side reactions. Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate and hexane . Critical parameters include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:alkylating agent).

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, aromatic protons from the 3-fluoro-benzyl group at δ 7.1–7.4 ppm) and Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z 295). Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

Yield optimization requires addressing bottlenecks such as incomplete cyclization or byproduct formation. Strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate piperazine ring closure.
  • Solvent selection : Replacing ethanol with DMF improves solubility of intermediates.
  • Stoichiometric adjustments : A 10% excess of 3-fluoro-benzyl halide ensures complete alkylation.
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time. Scale-up challenges (e.g., heat dissipation) can be mitigated using flow chemistry systems .

Q. What methodologies are employed to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Enzyme assays : For aldose reductase (ALR2) inhibition, measure IC₅₀ via spectrophotometric detection of NADPH depletion at 340 nm. Receptor binding studies (e.g., prostaglandin D2 receptor antagonism) use radiolabeled ligands (³H-PGD₂) in competitive binding assays with HEK293 cells expressing recombinant receptors. Selectivity is assessed against related enzymes (e.g., ALR1) using similar protocols .

Q. How can structural discrepancies in crystallographic or spectral data be resolved during characterization?

Contradictions between experimental and theoretical data (e.g., NMR chemical shifts) may arise from tautomerism or solvent effects. Solutions include:

  • X-ray crystallography : Resolve absolute configuration and hydrogen bonding patterns (e.g., piperazine ring puckering).
  • DFT calculations : Compare computed NMR shifts (using Gaussian09) with experimental data to validate tautomeric forms.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal broadening .

Q. What strategies address inconsistencies in biological activity data across different assays?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents). Mitigation involves:

  • Standardized protocols : Pre-equilibrate enzymes/buffers to physiological pH (7.4).
  • Control compounds : Include known inhibitors (e.g., sorbinil for ALR2) to validate assay sensitivity.
  • Dose-response curves : Use 8–12 concentration points to improve accuracy.
  • Orthogonal assays : Confirm activity via cellular models (e.g., galactosemic rat lenses for ALR2 inhibition) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) into enzyme active sites (e.g., ALR2 PDB: 1AH3) identifies key interactions (e.g., hydrogen bonds with Tyr48 or hydrophobic contacts with Trp111). MD simulations (100 ns, GROMACS) assess binding stability. Substituent modifications (e.g., replacing the acetic acid moiety with a sulfonamide) are modeled to improve binding energy (ΔG) and selectivity over ALR1 .

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